

Chloromethyl Pivalate: A Technical Guide for Drug Development Professionals

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An In-depth Review of its Physicochemical Properties, Synthesis, and Applications in Prodrug Synthesis

Chloromethyl pivalate, also known as pivaloyloxymethyl chloride (POM-Cl), is a crucial intermediate in organic synthesis, particularly valued in the pharmaceutical industry for the creation of prodrugs.[1][2] Its unique chemical structure allows for the masking of polar functional groups in parent drug molecules, thereby enhancing their lipophilicity and facilitating improved oral bioavailability. This technical guide provides a comprehensive overview of the physical and chemical properties of **chloromethyl pivalate**, detailed experimental protocols for its synthesis, and its primary application in the development of prodrugs.

Core Physicochemical Properties

Chloromethyl pivalate is a colorless to slightly yellow, clear liquid with a characteristic odor.[1] [2][3] It is a flammable liquid and vapor.[4][5] Key identifying information and physical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identification of Chloromethyl Pivalate



| Identifier | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 18997-19-8 | [1][4] |
| Molecular Formula | C6H11ClO2 | [1][4] |
| Molecular Weight | 150.60 g/mol | [1][4] |
| IUPAC Name | chloromethyl 2,2- dimethylpropanoate | [4] |
| Synonyms | POM-CI, Pivaloyloxymethyl chloride, Chloromethyl trimethylacetate | [6][7] |
| InChI Key | GGRHYQCXXYLUTL- UHFFFAOYSA-N | [4] |
| SMILES | CC(C)(C)C(=O)OCCI | [4] |

Table 2: Physical and Chemical Properties of Chloromethyl Pivalate



| Property | Value | Reference |
|------------------|---|-----------|
| Appearance | Colorless to very faintly yellow clear liquid | [1][3][4] |
| Density | 1.045 g/mL at 25 °C | [1][3] |
| Boiling Point | 146-148 °C | [1][3] |
| Melting Point | < -40 °C | [3][8] |
| Flash Point | 40 °C (104 °F) | [1][3][5] |
| Solubility | Miscible with most organic solvents. Immiscible in water. | [1][2][3] |
| Refractive Index | n20/D 1.417 | [1][3] |
| Vapor Density | 5.19 (Air = 1.0) | [9] |
| Stability | Stable under normal conditions. | [9] |

Synthesis of Chloromethyl Pivalate: An Experimental Protocol

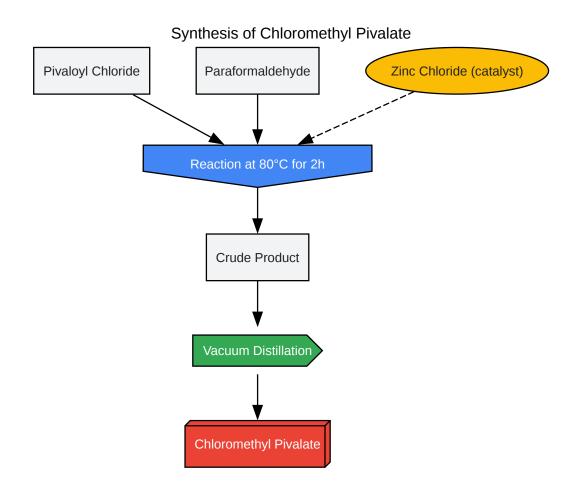
Chloromethyl pivalate is typically synthesized via the reaction of pivaloyl chloride with paraformaldehyde in the presence of a catalytic amount of zinc chloride.[1]

Experimental Protocol:

- Reactants:
 - Pivaloyl chloride (8.56 g, 71 mmol)
 - o Paraformaldehyde (2.13 g, 71 mmol)
 - Zinc chloride (75 mg, 0.55 mmol)
- Procedure:



- A mixture of pivaloyl chloride, paraformaldehyde, and zinc chloride is stirred at 80 °C for 2 hours.
- The reaction mixture is then purified by vacuum distillation.
- Product:
 - Chloromethyl pivalate is obtained as a colorless oil.
 - Yield: 6.29 g (59%)
 - Boiling Point: 80 °C at 15 mmHg[1]



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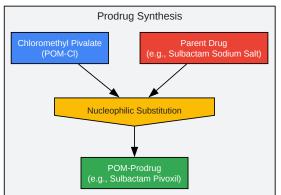
Synthesis Workflow

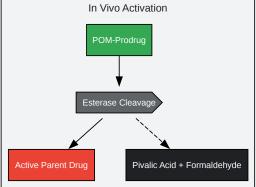
Application in Prodrug Development

The primary utility of **chloromethyl pivalate** in drug development lies in its function as a protecting group to form pivaloyloxymethyl (POM) esters. This strategy is employed to enhance the oral absorption of drugs that are poorly absorbed due to high polarity. The POM group is designed to be cleaved in vivo by esterases, releasing the active parent drug.

A notable example is the synthesis of sulbactam pivoxil, a prodrug of the β-lactamase inhibitor sulbactam. **Chloromethyl pivalate** reacts with the sodium salt of sulbactam to yield sulbactam pivoxil.[1] Another application is in the acylation of 9-(2-phosphonylmethoxyethyl)adenine (PMEA) to produce bis(pivaloyloxymethyl) PMEA (adefovir dipivoxil), which demonstrates enhanced in vitro potency against HSV-2.

Chloromethyl Pivalate in Prodrug Synthesis





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Prodrug Synthesis and Activation



Safety and Handling

Chloromethyl pivalate is classified as a hazardous substance. It is a flammable liquid and vapor, and it is harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause severe skin burns and eye damage.[4][5] Therefore, appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[7][9] It should be stored in a well-ventilated, cool, and dry place away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[7][9]

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